8-Cyclopentyl-1,3-dipropylxanthine

Catalog No.
S584331
CAS No.
102146-07-6
M.F
C16H24N4O2
M. Wt
304.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Cyclopentyl-1,3-dipropylxanthine

CAS Number

102146-07-6

Product Name

8-Cyclopentyl-1,3-dipropylxanthine

IUPAC Name

8-cyclopentyl-1,3-dipropyl-7H-purine-2,6-dione

Molecular Formula

C16H24N4O2

Molecular Weight

304.39 g/mol

InChI

InChI=1S/C16H24N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h11H,3-10H2,1-2H3,(H,17,18)

InChI Key

FFBDFADSZUINTG-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCCC3

solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

1,3-dipropyl-8-cyclopentylxanthine, 1,3-DPCPX, 8-cyclopentyl-1,3-dipropylxanthine, 8-cyclopentyl-3,7-dihydro-1,3-dipropyl-1H-purin-2,6-dione, DPCPX, PD 116948, PD-116,948

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCCC3

Adenosine A₁ Receptor Antagonist:

DPCPX is a well-established and highly selective antagonist for the adenosine A₁ receptor (A₁AR). This means it binds to the A₁AR and prevents the natural signaling molecule adenosine from binding and activating it. A₁ARs are widely distributed throughout the body and play a role in various physiological processes, including:

  • Neurotransmission: A₁ARs are present in the nervous system and modulate neuronal activity [].
  • Inflammation: A₁ARs are expressed on immune cells and contribute to inflammatory responses [].
  • Cardiovascular function: A₁ARs are found in the heart and blood vessels and influence heart rate and blood pressure [].

By blocking A₁AR, DPCPX allows researchers to investigate the specific role of A₁AR signaling in various biological systems. This has been instrumental in:

  • Understanding the physiological functions of A₁ARs: Studies using DPCPX have helped elucidate the involvement of A₁ARs in various processes, such as learning and memory, pain perception, and sleep regulation [, ].
  • Developing new therapeutic strategies: The A₁AR has been implicated in various diseases, including neurodegenerative disorders, epilepsy, and cancer []. DPCPX serves as a valuable tool for researchers to explore the potential of A₁AR antagonists for treating these conditions [].

Additional Research Applications:

Beyond its primary use as an A₁AR antagonist, DPCPX has also been employed in other research areas:

  • Investigating phosphodiesterase activity: DPCPX exhibits weak inhibitory activity towards certain phosphodiesterase enzymes, which are involved in the breakdown of cyclic nucleotides, important signaling molecules.
  • Studying cystic fibrosis: DPCPX has been explored in preclinical studies for its potential to improve chloride channel function in cystic fibrosis patients. However, further research is needed to determine its clinical efficacy.

8-Cyclopentyl-1,3-dipropylxanthine, also known as DPCPX or PD-116,948, is a potent selective antagonist for the adenosine A1 receptor. It belongs to the xanthine class of compounds, characterized by a purine derivative structure with ketone groups at specific positions. The molecular formula of 8-cyclopentyl-1,3-dipropylxanthine is C16H24N4O2C_{16}H_{24}N_{4}O_{2}, and it has a molar mass of approximately 304.394 g/mol. The compound exhibits high selectivity for the A1 receptor compared to other adenosine receptor subtypes and has been shown to act as a phosphodiesterase inhibitor, particularly inhibiting PDE4 with potency comparable to rolipram .

Involving 8-cyclopentyl-1,3-dipropylxanthine include its interaction with adenosine receptors and phosphodiesterases. As an antagonist, it binds to the A1 receptor, blocking adenosine's effects, which can lead to increased neurotransmitter release and various physiological responses. Additionally, its phosphodiesterase inhibition affects cyclic nucleotide levels in cells, influencing numerous signaling pathways .

8-Cyclopentyl-1,3-dipropylxanthine exhibits significant biological activity primarily through its role as an adenosine A1 receptor antagonist. This activity has been linked to various physiological effects:

  • Neurotransmitter Release: By blocking A1 receptors, DPCPX can enhance dopamine release and modify responses to hallucinogens like DOI (a 5-HT2A agonist) and MDMA .
  • Renal Function: Studies have indicated that DPCPX does not significantly alter renal function parameters in cyclosporin-induced nephrotoxicity models .
  • Diuretic Effects: It has been observed to have diuretic properties without significantly affecting potassium excretion .

The synthesis of 8-cyclopentyl-1,3-dipropylxanthine typically involves multi-step organic synthesis techniques. The base structure can be derived from xanthine precursors through alkylation reactions at the 1 and 3 positions with propyl groups and cyclization to introduce the cyclopentyl group at position 8. Specific reagents and conditions vary based on the desired yield and purity of the final product .

8-Cyclopentyl-1,3-dipropylxanthine has several applications in pharmacological research:

  • Research Tool: It is widely used in studies investigating the functions of adenosine receptors in various biological systems.
  • Potential Therapeutic Uses: Its selective antagonism of A1 receptors makes it a candidate for exploring treatments for conditions like cystic fibrosis and other disorders where adenosine signaling plays a critical role .

Interaction studies involving 8-cyclopentyl-1,3-dipropylxanthine have revealed its complex pharmacodynamics:

  • With Other Drugs: DPCPX has shown interactions with anticonvulsant medications and can influence behavioral responses when combined with hallucinogens .
  • Physiological Responses: Its antagonistic action on A1 receptors can modulate physiological responses in animal models, affecting behaviors linked to dopamine release and renal function .

Several compounds share structural similarities with 8-cyclopentyl-1,3-dipropylxanthine. Below is a comparative table highlighting their unique features:

Compound NameStructure FeaturesPrimary Activity
1,3-DipropylxanthineLacks cyclopentyl groupAdenosine A2A receptor antagonist
TheophyllineContains methyl groups instead of propylNon-selective adenosine receptor antagonist
CaffeineMethylated xanthine derivativeNon-selective adenosine receptor antagonist

Uniqueness of 8-Cyclopentyl-1,3-dipropylxanthine

What sets 8-cyclopentyl-1,3-dipropylxanthine apart from these similar compounds is its high selectivity for the A1 receptor over other subtypes. This selectivity allows for more targeted therapeutic effects while minimizing side effects associated with non-selective antagonism seen in other xanthines like caffeine and theophylline .

The molecular architecture underlying 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) binding to adenosine A₁ receptors (A₁ARs) is defined by specific transmembrane domains (TMs) and hydrophobic interactions. Chimeric receptor studies replacing TMs 1–4 of the human A₁AR with corresponding regions from the rat A₂a adenosine receptor (A₂aAR) demonstrated that these domains are critical for DPCPX binding [3]. Saturation binding assays revealed that constructs containing TMs 1–4 of the A₁AR restored high-affinity DPCPX binding (Kd ≈ 0.56 nM) [2] [3], while truncations lacking these regions abolished ligand recognition [3]. The cyclopentyl and dipropyl substituents of DPCPX engage with hydrophobic residues in TM3 and TM7, stabilizing the receptor in an inactive conformation [3] [6]. Mutagenesis studies further identified conserved residues in TM2 (e.g., Asn254) and TM7 (e.g., His278) as essential for coordinating the xanthine core of DPCPX [3].

Structural FeatureRole in DPCPX BindingSupporting Evidence
Transmembrane Domains 1–4High-affinity binding siteChimeric receptor assays [3]
Hydrophobic residues (TM3, TM7)Stabilization of antagonist-receptor complexMutagenesis and molecular docking [3] [6]
Extracellular loop 2Modulates binding kineticsKinetic binding studies [6]

These structural insights explain DPCPX’s nanomolar affinity for A₁ARs and its inability to bind A₂aARs or A₃ARs with comparable efficacy [3] [4].

Allosteric Modulation Versus Orthosteric Binding Dynamics

DPCPX functions as a competitive antagonist at the orthosteric adenosine-binding site of A₁ARs, with no conclusive evidence of allosteric modulation. Schild regression analysis in frog motor nerve endings demonstrated a linear relationship between DPCPX concentration and rightward shifts in adenosine dose-response curves, consistent with orthosteric competition [5]. The equilibrium dissociation constant (Kd) for DPCPX at A₁ARs ranges from 25–200 pM, aligning with its role as a high-affinity orthosteric antagonist [5] [6].

In contrast, allosteric modulators of A₁ARs, such as PD81,723, enhance agonist binding by stabilizing receptor conformations distinct from those induced by DPCPX [6]. Kinetic binding assays using [³H]DPCPX under low ionic strength conditions revealed two-component dissociation curves, suggesting ligand-specific effects on receptor conformation rather than allosteric site engagement [6]. Structural studies further confirmed that DPCPX occupies the orthosteric pocket, displacing adenosine by steric hindrance rather than through remote conformational changes [3] [5].

Comparative Efficacy Across Adenosine Receptor Subtypes

DPCPX exhibits marked selectivity for A₁ARs over other adenosine receptor subtypes, with affinity differences spanning three orders of magnitude. Binding assays using recombinant human receptors demonstrated a Kd of 0.56 nM for A₁ARs versus 230 nM for A₂aARs and 1,420 nM for A₃ARs [2] [4]. This selectivity arises from divergent residues in TM5 and TM6, which create steric clashes with DPCPX’s propyl groups in non-A₁ subtypes [3] [4].

Receptor SubtypeDPCPX Affinity (Kd)Key Differentiating Residues
A₁0.56 nM [2]Asn254 (TM2), His278 (TM7)
A₂a230 nM [3]Thr88 (TM3), Phe168 (TM5)
A₃1,420 nM [4]Glu172 (TM5), Leu246 (TM6)

Adenylate Cyclase Inhibition and Cyclic Adenosine Monophosphate Regulation Mechanisms

The primary biochemical action of 8-Cyclopentyl-1,3-dipropylxanthine is competitive antagonism at the adenosine receptor subtype one, a receptor that is negatively coupled to adenylate cyclase through guanine-nucleotide-binding inhibitory proteins. In rat adipocytes the compound displaces agonist binding with an inhibitory constant of 0.45 nanomolar, exceeding seven-hundred-fold selectivity over the adenosine receptor subtype two in human platelets [1] [2].

Blocking the adenosine receptor subtype one releases adenylate cyclase from tonic inhibition and thereby raises intracellular cyclic adenosine monophosphate. Direct measurements in intact rat ventricular myocytes show that 10 nanomolar 8-Cyclopentyl-1,3-dipropylxanthine eliminates the depressant effect of adenosine agonists on cyclic adenosine monophosphate synthesis and shifts the agonist concentration–response curve in a manner consistent with classic competitive antagonism [3]. Similar restoration of cyclic adenosine monophosphate was recorded in porcine coronary arterial smooth-muscle, where 1 micromolar antagonist abolished a thirty-six-percent fall in basal cyclic adenosine monophosphate induced by an adenosine receptor subtype one agonist [4].

Experimental systemConcentration of 8-Cyclopentyl-1,3-dipropylxanthineChange in cyclic adenosine monophosphateKey quantitative parameter
Rat fat-cell membranesnot applicable (radioligand assay)Inhibitory constant 0.45 nanomolar [1]
Intact rat ventricular myocytes10 nanomolarComplete reversal of adenosine-induced 50% depression [3]Apparent dissociation constant 0.48 nanomolar [3]
Porcine coronary arterial rings1 micromolarRestoration of basal cyclic adenosine monophosphate (+36%) [4]Schild slope 1.02; apparent antagonist affinity 9.4 nanomolar [4]

Collectively these findings establish high-affinity antagonism and robust disinhibition of adenylate cyclase, confirming the compound as a precise molecular tool for elevating cyclic adenosine monophosphate through receptor blockade.

Cross-Talk with Phosphodiesterase Type Four Inhibition Pathways

Beyond receptor antagonism, 8-Cyclopentyl-1,3-dipropylxanthine directly inhibits phosphodiesterase type four—the dominant cyclic adenosine monophosphate-degrading isoenzyme in many mammalian cells. A quantitative high-throughput screen using a thyroid-stimulating-hormone receptor/cyclic nucleotide-gated channel bio-sensor reported a half-maximal inhibitory concentration of 2.1 micromolar against purified phosphodiesterase type four enzyme and 8.1 micromolar in living cells [5]. Although this potency is roughly five-fold weaker than the reference inhibitor rolipram, it is sufficient to limit cyclic adenosine monophosphate hydrolysis when micromolar intracellular concentrations are reached, thereby converging with the receptor-mediated mechanism.

CompoundHalf-maximal inhibitory concentration, phosphodiesterase type four enzymeHalf-maximal inhibitory concentration, cell-based assayMaximal inhibition in cells
8-Cyclopentyl-1,3-dipropylxanthine2.1 micromolar [5]8.1 micromolar [5]52% [5]
Rolipram (reference)0.40 micromolar [5]0.30 micromolar [5]98% [5]

Functionally, this dual profile manifests as synergistic cyclic adenosine monophosphate accumulation. For example, in isolated rat atria the compound rapidly restores spontaneous contraction after adenosine- or acetylcholine-induced arrest, an effect duplicated by the non-selective phosphodiesterase inhibitor 3-isobutyl-1-methylxanthine and lost when both inhibitors are withheld—implicating phosphodiesterase inhibition as a parallel rescue pathway [6].

Modulation of Phosphatidylinositol Three Kinase / Protein Kinase B / Glycogen Synthase Kinase Three Beta Signalling

Adenosine receptor subtype one activation can initiate downstream signalling through phosphatidylinositol three kinase and protein kinase B, culminating in Serine-nine phosphorylation (inhibition) of glycogen synthase kinase three beta. In cultured porcine coronary arterial smooth-muscle cells adenosine (fifty micromolar, ten minutes) increased protein kinase B phosphorylation three-fold; pretreatment with 0.1 micromolar 8-Cyclopentyl-1,3-dipropylxanthine completely abolished this response without changing total protein kinase B content [7].

Cardioprotective pre-conditioning models further highlight this axis. Blocking adenosine receptor subtype one with 8-Cyclopentyl-1,3-dipropylxanthine negates ischemic pre-conditioning of rat myocardium and prevents the inhibitory Serine-nine phosphorylation of glycogen synthase kinase three beta that normally accompanies protection, positioning the compound as a decisive tool for probing glycogen synthase kinase three beta control downstream of protein kinase B [8]. A similar dependency is described in cerebral ischemia models where electro-acupuncture raises glycogen synthase kinase three beta phosphorylation; systemic administration of 8-Cyclopentyl-1,3-dipropylxanthine removes this phosphorylation and abolishes neuroprotection [9].

Signal-transduction endpointBiological contextEffect of 8-Cyclopentyl-1,3-dipropylxanthineQuantitative outcome
Protein kinase B phosphorylationPorcine coronary smooth-muscle cellsComplete suppression of adenosine-evoked three-fold increaseResidual phosphorylation equal to basal [7]
Glycogen synthase kinase three beta Serine-nine phosphorylationRat heart, ischemic pre-conditioningAbrogation of protective Serine-nine phosphorylation [8]Infarct-size reduction lost [8]
Glycogen synthase kinase three beta Serine-nine phosphorylationMouse hippocampus, electro-acupuncturePhosphorylation abolished; neuroprotection lost [9]Neurological deficit score unchanged vs sham [9]

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

304.18992602 g/mol

Monoisotopic Mass

304.18992602 g/mol

Heavy Atom Count

22

UNII

9PTP4FOI9E

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adenosine A1 Receptor Antagonists

Pictograms

Irritant

Irritant

Other CAS

102146-07-6

Wikipedia

Dipropylcyclopentylxanthine

Dates

Last modified: 09-14-2023

Development and Evaluation of a Versatile Receptor-Ligand Binding Assay Using Cell Membrane Preparations Embedded in an Agarose Gel Matrix and Evaluation with the Human Adenosine A

Dirk Bier, Annette Schulze, Marcus Holschbach, Bernd Neumaier, Arnd Baumann
PMID: 32749852   DOI: 10.1089/adt.2020.991

Abstract

K
B
k
k
K
K


Alkaline Phosphatase Activity Is a Key Determinant of Vascular Responsiveness to Norepinephrine

Edwin K Jackson, Dongmei Cheng, Vladimir B Ritov, Zaichuan Mi
PMID: 32829665   DOI: 10.1161/HYPERTENSIONAHA.120.15822

Abstract

Here, we tested the hypothesis that TNAP (tissue nonspecific alkaline phosphatase) modulates vascular responsiveness to norepinephrine. In the isolated, Tyrode's-perfused rat mesentery, 50 µmol/L of L-p-bromotetramisole (L-p-BT; selective TNAP inhibitor, K
=56 µmol/L) significantly reduced TNAP activity and caused a significant 9.0-fold rightward-shift in the norepinephrine concentration versus vasoconstriction relationship. At 100 µmol/L, L-p-BT further reduced mesenteric TNAP activity and caused an additional significant right-shift of the norepinephrine concentration versus vasoconstriction relationship. A higher concentration (200 µmol/L) of L-p-BT had no further effect on either mesenteric TNAP activity or norepinephrine-induced vasoconstriction. L-p-BT did not alter vascular responses to vasopressin, thus ruling-out nonspecific suppression of vascular reactivity. Since in the rat mesenteric vasculature α
-adrenoceptors mediate norepinephrine-induced vasoconstriction, these finding indicate that TNAP inhibition selectively interferes with α
-adrenoceptor signaling. Additional experiments showed that the effects of TNAP inhibition on norepinephrine-induced vasoconstriction were not mediated by accumulation of pyrophosphate or ATP (TNAP substrates) nor by reduced adenosine levels (TNAP product). TNAP inhibition significantly reduced the Hillslope of the norepinephrine concentration versus vasoconstriction relationship from 1.8±0.2 (consistent with positive cooperativity of α
-adrenoceptor signaling) to 1.0±0.1 (no cooperativity). Selective activation of A
-adenosine receptors, which are known to participate in coincident signaling with α
-adrenoceptors, reversed the suppressive effects of L-p-BT on norepinephrine-induced vasoconstriction. In vivo, L-p-BT administration achieved plasma levels of ≈60 µmol/L and inhibited mesenteric vascular responses to exogenous norepinephrine and sympathetic nerve stimulation. TNAP modulates vascular responses to norepinephrine likely by affecting positive cooperativity of α
-adrenoceptor signaling via a mechanism involving A
receptor signaling.


Caffeine and adenosine A

Catiane B Alves, Amanda S Almeida, Daniela M Marques, Ana Helena L Faé, Ana Carolina L Machado, Diogo L Oliveira, Luis Valmor C Portela, Lisiane O Porciúncula
PMID: 31756336   DOI: 10.1016/j.neuropharm.2019.107782

Abstract

Although some studies have supported the effects of caffeine for treatment of Attention deficit and hyperactivity disorder (ADHD), there were no evidences about its effects at the neuronal level. In this study, we sought to find morphological alterations during in vitro development of frontal cortical neurons from Spontaneoulsy hypertensive rats (SHR, an ADHD rat model) and Wistar-Kyoto rats (WKY, control strain). Further, we investigated the effects of caffeine and adenosine A
and A
receptors (A
R and A
R) signaling. Cultured cortical neurons from WKY and SHR were analyzed by immunostaining of microtubule-associated protein 2 (MAP-2) and tau protein after treatment with either caffeine, or A
R and A
R agonists or antagonists. Besides, the involvement of PI3K and not PKA signaling was also assessed. Neurons from ADHD model displayed less neurite branching, shorter maximal neurite length and decreased axonal outgrowth. While caffeine recovered neurite branching and elongation from ADHD neurons via both PKA and PI3K signaling, A
R agonist (CGS 21680) promoted more neurite branching via PKA signaling. The selective A
R antagonist (SCH 58261) was efficient in recovering axonal outgrowth from ADHD neurons through PI3K and not PKA signaling. For the first time, frontal cortical neurons were isolated from ADHD model and they presented disturbances in the differentiation and outgrowth. By showing that caffeine and A
R may act at neuronal level rescuing ADHD neurons outgrowth, our findings strengthen the potential of caffeine and A
R receptors as an adjuvant for ADHD treatment.


Sensory satellite glial Gq-GPCR activation alleviates inflammatory pain via peripheral adenosine 1 receptor activation

Alison Xiaoqiao Xie, Aric Madayag, Suzanne K Minton, Ken D McCarthy, Anna P Malykhina
PMID: 32843670   DOI: 10.1038/s41598-020-71073-z

Abstract

Glial fibrillary acidic protein expressing (GFAP
) glia modulate nociceptive neuronal activity in both the peripheral nervous system (PNS) and the central nervous system (CNS). Resident GFAP
glia in dorsal root ganglia (DRG) known as satellite glial cells (SGCs) potentiate neuronal activity by releasing pro-inflammatory cytokines and neuroactive compounds. In this study, we tested the hypothesis that SGC Gq-coupled receptor (Gq-GPCR) signaling modulates pain sensitivity in vivo using Gfap-hM3Dq mice. Complete Freund's adjuvant (CFA) was used to induce inflammatory pain, and mechanical sensitivity and thermal sensitivity were used to assess the neuromodulatory effect of glial Gq-GPCR activation in awake mice. Pharmacogenetic activation of Gq-GPCR signaling in sensory SGCs decreased heat-induced nociceptive responses and reversed inflammation-induced mechanical allodynia via peripheral adenosine A1 receptor activation. These data reveal a previously unexplored role of sensory SGCs in decreasing afferent excitability. The identified molecular mechanism underlying the analgesic role of SGCs offers new approaches for reversing peripheral nociceptive sensitization.


The role of spinal inhibitory neuroreceptors in the antihyperalgesic effect of warm water immersion therapy

Fernanda Madeira, Rômulo Nolasco de Brito, Aline A Emer, Ana Paula Batisti, Bruna Lenfers Turnes, Afonso Shiguemi Inoue Salgado, Francisco José Cidral-Filho, Leidiane Mazzardo-Martins, Daniel Fernandes Martins
PMID: 32070652   DOI: 10.1016/j.bjpt.2020.02.001

Abstract

Warm water immersion therapy (WWIT) has been widely used in the treatment of various clinical conditions, with analgesic and anti-inflammatory effects. However, its mechanism of action has not been fully investigated. The present study analyzed the role of spinal inhibitory neuroreceptors in the antihyperalgesic effect of WWIT in an experimental model of inflammatory pain.
Mice were injected with complete Freund's adjuvant (CFA; intraplantar [i.pl.]). Paw withdrawal frequency to mechanical stimuli (von Frey test) was used to determine: (1) the effect of intrathecal (i.t.) preadministration of naloxone (a non-selective opioid receptor antagonist; 5 µg/5 µl), (2); AM281 (a selective cannabinoid receptor type 1 [CB
] antagonist; 2 µg/5 µl), (3); and 1,3-dipropyl-8-cyclopentylxanthine (DPCPX; a selective adenosine A
receptor antagonist; 10 nmol/5 µl), on the antihyperalgesic (pain-relieving) effect of WWIT against CFA-induced hyperalgesia.
Intrathecal naloxone, AM281, and DPCPX significantly prevented the antihyperalgesic effect of WWIT. This study suggests the involvement of spinal (central) receptors in the antihyperalgesic effect of WWIT in a model of inflammatory pain.
Taken together, these results suggest that opioid, CB
and A
spinal receptors might contribute to the pain-relieving effect of WWIT.


Involvement of adenosine A

C M Massari, L C Constantino, N F Marques, L B Binder, M Valle-León, M López-Cano, V Fernández-Dueñas, F Ciruela, C I Tasca
PMID: 32725400   DOI: 10.1007/s11302-020-09716-z

Abstract

Parkinson's disease (PD) signs and symptoms regularly include tremor. Interestingly, the nucleoside guanosine (GUO) has already proven to be effective in reducing reserpine-induced tremulous jaw movements (TJMs) in rodent models, thus becoming a promising antiparkinsonian drug. Here, we aimed at revealing the mechanism behind GUO antiparkinsonian efficacy by assessing the role of adenosine A
and A
receptors (A
R and A
R) on GUO-mediated anti-tremor effects in the reserpinized mouse model of PD. Reserpinized mice showed elevated reactive oxygen species (ROS) production and cellular membrane damage in striatal slices assessed ex vivo and GUO treatment reversed ROS production. Interestingly, while the simultaneous administration of sub-effective doses of GUO (5 mg/kg) and SCH58261 (0.01 mg/kg), an A
R antagonist, precluded reserpine-induced TJMs, these were ineffective on reverting ROS production in ex vivo experiments. Importantly, GUO was able to reduce TJM and ROS production in reserpinized mouse lacking the A
R, thus suggesting an A
R-independent mechanism of GUO-mediated effects. Conversely, the administration of DPCPX (0.75 mg/kg), an A
R antagonist, completely abolished both GUO-mediated anti-tremor effects and blockade of ROS production. Overall, these results indicated that GUO anti-tremor and antioxidant effects in reserpinized mice were A
R dependent but A
R independent, thus suggesting a differential participation of adenosine receptors in GUO-mediated effects.


Upregulation of AMPA receptor GluA1 phosphorylation by blocking adenosine A

Li-Min Mao, John Q Wang
PMID: 31994358   DOI: 10.1002/brb3.1543

Abstract

The adenosine A
receptor is a G
protein-coupled receptor and inhibits upon activation cAMP formation and protein kinase A (PKA) activity. As a widely expressed receptor in the mammalian brain, A
receptors are implicated in the modulation of a variety of neuronal and synaptic activities. In this study, we investigated the role of A
receptors in the regulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in the adult rat brain in vivo.
Adult male Wistar rats were used in this study. After a systemic injection of the A
antagonist DPCPX, rats were sacrificed and several forebrain regions were collected for assessing changes in phosphorylation of AMPA receptors using Western blots.
A systemic injection of the A
antagonist DPCPX induced an increase in phosphorylation of AMPA receptor GluA1 subunits at a PKA-dependent site, serine 845 (S845), in the two subdivisions of the striatum, the caudate putamen, and nucleus accumbens. DPCPX also increased S845 phosphorylation in the medial prefrontal cortex (mPFC) and hippocampus. The DPCPX-stimulated S845 phosphorylation was a transient and reversible event. Blockade of G
-coupled dopamine D
receptors with a D
antagonist SCH23390 abolished the responses of S845 phosphorylation to DPCPX in the striatum, mPFC, and hippocampus. DPCPX had no significant impact on phosphorylation of GluA1 at serine 831 and on expression of total GluA1 proteins in all forebrain regions surveyed.
These data demonstrate that adenosine A
receptors maintain an inhibitory tone on GluA1 S845 phosphorylation under normal conditions. Blocking this inhibitory tone leads to the upregulation of GluA1 S845 phosphorylation in the striatum, mPFC, and hippocampus via a D
-dependent manner.


Ana Joya, María Ardaya, Alejandro Montilla, Maider Garbizu, Sandra Plaza-García, Vanessa Gómez-Vallejo, Daniel Padro, Juan José Gutiérrez, Xabier Rios, Pedro Ramos-Cabrer, Unai Cossío, Krishna R Pulagam, Makoto Higuchi, María Domercq, Fabio Cavaliere, Carlos Matute, Jordi Llop, Abraham Martín
PMID: 33391483   DOI: 10.7150/thno.51046

Abstract

Adenosine A
receptors (A
ARs) are promising imaging biomarkers and targets for the treatment of stroke. Nevertheless, the role of A
ARs on ischemic damage and its subsequent neuroinflammatory response has been scarcely explored so far.
In this study, the expression of A
ARs after transient middle cerebral artery occlusion (MCAO) was evaluated by positron emission tomography (PET) with [
F]CPFPX and immunohistochemistry (IHC). In addition, the role of A
ARs on stroke inflammation using pharmacological modulation was assessed with magnetic resonance imaging (MRI), PET imaging with [
F]DPA-714 (TSPO) and [
F]FLT (cellular proliferation), as well as IHC and neurofunctional studies.
In the ischemic territory, [
F]CPFPX signal and IHC showed the overexpression of A
ARs in microglia and infiltrated leukocytes after cerebral ischemia. Ischemic rats treated with the A
AR agonist ENBA showed a significant decrease in both [
F]DPA-714 and [
F]FLT signal intensities at day 7 after cerebral ischemia, a feature that was confirmed by IHC results. Besides, the activation of A
ARs promoted the reduction of the brain lesion, as measured with T
W-MRI, and the improvement of neurological outcome including motor, sensory and reflex responses. These results show for the first time the
PET imaging of A
ARs expression after cerebral ischemia in rats and the application of [
F]FLT to evaluate glial proliferation in response to treatment.
Notably, these data provide evidence for A
ARs playing a key role in the control of both the activation of resident glia and the
proliferation of microglia and macrophages after experimental stroke in rats.


Chronic heart failure increases negative chronotropic effects of adenosine in canine sinoatrial cells via A1R stimulation and GIRK-mediated I

Victor P Long 3rd, Ingrid M Bonilla, Stephen Baine, Patric Glynn, Sanjay Kumar, Karsten Schober, Kent Mowrey, Raul Weiss, Nam Y Lee, Peter J Mohler, Sandor Györke, Thomas J Hund, Vadim V Fedorov, Cynthia A Carnes
PMID: 31751583   DOI: 10.1016/j.lfs.2019.117068

Abstract

Bradycardia contributes to tachy-brady arrhythmias or sinus arrest during heart failure (HF). Sinoatrial node (SAN) adenosine A1 receptors (ADO A1Rs) are upregulated in HF, and adenosine is known to exert negative chronotropic effects on the SAN. Here, we investigated the role of A1R signaling at physiologically relevant ADO concentrations on HF SAN pacemaker cells.
Dogs with tachypacing-induced chronic HF and normal controls (CTL) were studied. SAN tissue was collected for A1R and GIRK mRNA quantification. SAN cells were isolated for perforated patch clamp recordings and firing rate (bpm), slope of slow diastolic depolarization (SDD), and maximum diastolic potential (MDP) were measured. Action potentials (APs) and currents were recorded before and after addition of 1 and 10 μM ADO. To assess contributions of A1R and G protein-coupled Inward Rectifier Potassium Current (GIRK) to ADO effects, APs were measured after the addition of DPCPX (selective A1R antagonist) or TPQ (selective GIRK blocker).
A1R and GIRK mRNA expression were significantly increased in HF. In addition, ADO induced greater rate slowing and membrane hyperpolarization in HF vs CTL (p < 0.05). DPCPX prevented ADO-induced rate slowing in CTL and HF cells. The ADO-induced inward rectifying current, I
, was observed significantly more frequently in HF than in CTL. TPQ prevented ADO-induced rate slowing in HF.
An increase in A1R and GIRK expression enhances I
, causing hyperpolarization, and subsequent negative chronotropic effects in canine chronic HF at relevant [ADO]. GIRK blockade may be a useful strategy to mitigate bradycardia in HF.


The Interaction of Selective A1 and A2A Adenosine Receptor Antagonists with Magnesium and Zinc Ions in Mice: Behavioural, Biochemical and Molecular Studies

Aleksandra Szopa, Karolina Bogatko, Mariola Herbet, Anna Serefko, Marta Ostrowska, Sylwia Wośko, Katarzyna Świąder, Bernadeta Szewczyk, Aleksandra Wlaź, Piotr Skałecki, Andrzej Wróbel, Sławomir Mandziuk, Aleksandra Pochodyła, Anna Kudela, Jarosław Dudka, Maria Radziwoń-Zaleska, Piotr Wlaź, Ewa Poleszak
PMID: 33673282   DOI: 10.3390/ijms22041840

Abstract

The purpose of the study was to investigate whether the co-administration of Mg
and Zn
with selective A1 and A2A receptor antagonists might be an interesting antidepressant strategy. Forced swim, tail suspension, and spontaneous locomotor motility tests in mice were performed. Further, biochemical and molecular studies were conducted. The obtained results indicate the interaction of DPCPX and istradefylline with Mg
and Zn
manifested in an antidepressant-like effect. The reduction of the BDNF serum level after co-administration of DPCPX and istradefylline with Mg
and Zn
was noted. Additionally, Mg
or Zn
, both alone and in combination with DPCPX or istradefylline, causes changes in
expression, DPCPX or istradefylline co-administered with Zn
increases
expression as compared to a single-drug treatment, co-administration of tested agents does not have a more favourable effect on
expression. Moreover, the changes obtained in
,
,
expression show that DPCPX-Mg
, DPCPX-Zn
, istradefylline-Mg
and istradefylline-Zn
co-treatment may have greater antioxidant capacity benefits than administration of DPCPX and istradefylline alone. It seems plausible that a combination of selective A1 as well as an A2A receptor antagonist and magnesium or zinc may be a new antidepressant therapeutic strategy.


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